4-Cyano-2-fluorobenzoyl chloride

Overview

Description

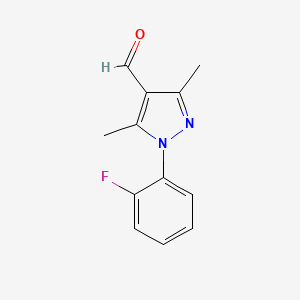

4-Cyano-2-fluorobenzoyl chloride (FBC) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organofluorine compound with a unique combination of properties that make it especially useful for a variety of purposes. FBC is used for the synthesis of a range of compounds and materials, as well as for the production of pharmaceuticals, biochemicals, and other materials. FBC can also be used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Crystallization Pathways

A study by Dikundwar and Row (2014) investigated the crystallization pathway of 4-fluorobenzoyl chloride, which shares structural similarity with 4-Cyano-2-fluorobenzoyl chloride. They discovered that quenching with liquid nitrogen produces a new crystalline form, suggesting potential applications in materials science for controlling crystalline structures Dikundwar & Row, 2014.

Synthesis of Inhibitors

Jing-shan (2006) described the synthesis of 11βHSD1 inhibitors using 4-fluorobenzoyl chloride, highlighting the role of similar compounds in the pharmaceutical industry as intermediates for developing therapeutic agents Jing-shan, 2006.

Biologically Active Compounds

Issayeva et al. (2019) explored the synthesis of N-ethoxyethylpiperidine derivatives using acylation with fluorobenzoyl chlorides, including structures related to this compound. Their work suggests potential applications in creating new compounds with antimicrobial activity Issayeva et al., 2019.

Electrochemistry

Xiao and Johnson (2003) studied the electrochemistry of an ionic liquid, revealing insights into the impurity effects of chloride. This research could provide a foundation for studying the electrochemical properties of related compounds, including this compound Xiao & Johnson, 2003.

Insecticidal Activities

Research by Shi et al. (2000) on novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, synthesized from related compounds, demonstrates the potential for developing new insecticides Shi et al., 2000.

Photophysical Properties

Tanaka et al. (2014) investigated the photoinduced reactions of o-fluorobenzoyl chloride, shedding light on the photophysical properties that could be relevant for understanding the behavior of this compound under similar conditions Tanaka et al., 2014.

Proton Conducting Materials

Lafitte, Puchner, and Jannasch (2005) developed novel proton-conducting ionomers using a process that includes the reaction with fluorobenzoyl chlorides. This approach may inspire further research on using this compound in the development of new materials for fuel cell applications Lafitte, Puchner, & Jannasch, 2005.

Safety and Hazards

4-Cyano-2-fluorobenzoyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Mechanism of Action

Target of Action

It is known that benzoyl chloride derivatives, such as 4-cyano-2-fluorobenzoyl chloride, are often used as acylating agents in organic synthesis . They can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively .

Mode of Action

This compound, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. When it encounters a nucleophile, such as an amine, alcohol, or thiol, it undergoes a nucleophilic acyl substitution reaction . The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion and forming a new covalent bond with the nucleophile .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific characteristics of the nucleophile it is reacting with .

Properties

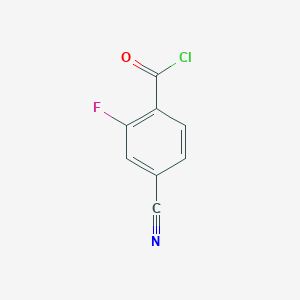

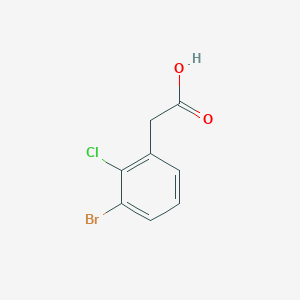

IUPAC Name |

4-cyano-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFOPFHPVDSXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302500 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175596-02-8 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175596-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)